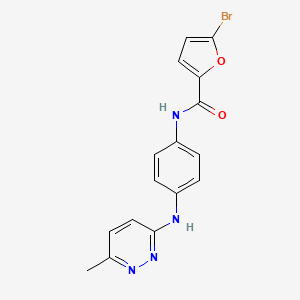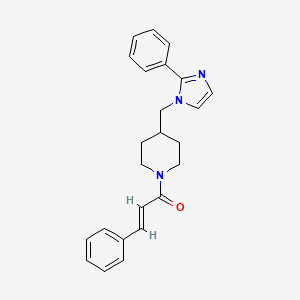![molecular formula C13H11N3O3S B2694624 3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid CAS No. 1370591-91-5](/img/structure/B2694624.png)
3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Starting Materials: The imidazoquinazoline intermediate and bromoacetic acid.
Reaction Conditions: The reaction is typically performed in an organic solvent like dimethylformamide (DMF) with a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid typically involves multi-step organic reactions
-
Formation of the Imidazoquinazoline Core
Starting Materials: 2-aminobenzamide and thiourea.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions, to form the imidazoquinazoline ring system.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid can undergo various chemical reactions, including:
-
Oxidation: : The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Conditions: Typically carried out in an organic solvent at room temperature.
-
Reduction: : The carbonyl groups can be reduced to alcohols.
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an inert atmosphere, often at low temperatures.
-
Substitution: : The propanoic acid side chain can undergo esterification or amidation reactions.
Reagents: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Conditions: Typically performed under mild heating.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, esters, and amides, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Industrial Applications: The compound’s derivatives are studied for their potential use as catalysts or intermediates in various chemical processes.
Mecanismo De Acción
The mechanism by which 3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid: Lacks the thioxo group, which may affect its reactivity and biological activity.
3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid: Similar structure but with an acetic acid side chain instead of propanoic acid, which may influence its solubility and reactivity.
Uniqueness
The presence of both the thioxo group and the propanoic acid side chain in 3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid makes it unique compared to its analogs
Propiedades
IUPAC Name |
3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-10(18)6-5-9-12(19)16-11(14-9)7-3-1-2-4-8(7)15-13(16)20/h1-4,9,14H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUVKRAQOLVDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2694545.png)
![4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2694546.png)

![8-(5-phenyl-1,2-oxazole-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2694551.png)


![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2694559.png)


![2-{[1-(2,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-6-methoxypyrazine](/img/structure/B2694562.png)
![4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2694563.png)
![2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2694564.png)
